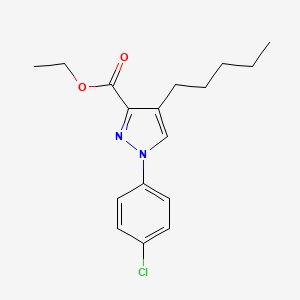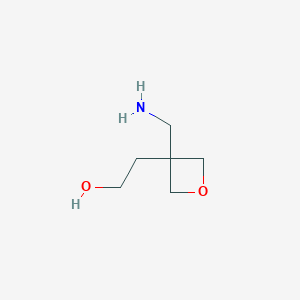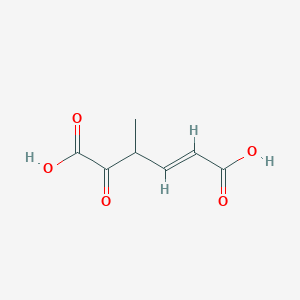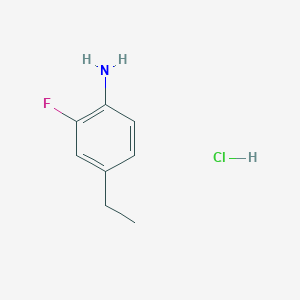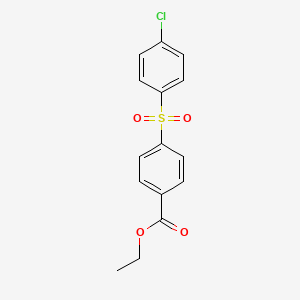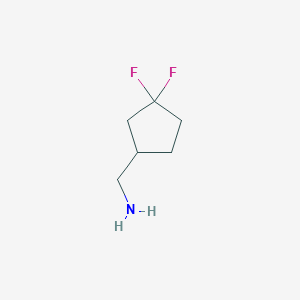![molecular formula C19H14FN3 B1401617 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine CAS No. 1421680-21-8](/img/structure/B1401617.png)
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine, also known as FPPP, is a chemical compound that belongs to the pyrazolopyridine class of compounds. It is a potent and selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) enzymes, which are involved in cell cycle regulation. FPPP has been the subject of extensive scientific research due to its potential applications in cancer treatment.
Wirkmechanismus
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine works by inhibiting the activity of CDK4/6 enzymes, which are involved in the regulation of cell cycle progression. By inhibiting CDK4/6, 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine can prevent cancer cells from dividing and proliferating. 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been shown to be highly selective for CDK4/6, with minimal effects on other kinases.
Biochemical and Physiological Effects:
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been shown to have potent anti-proliferative effects on cancer cells, particularly in breast cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been found to be well-tolerated in animal studies, with no significant toxic effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine is its high selectivity for CDK4/6, which makes it a useful tool for studying the role of these enzymes in cancer biology. However, 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has a relatively short half-life, which can limit its usefulness in certain experiments. Additionally, 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine is not currently available as a commercial reagent, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine. One area of interest is the development of more potent and selective CDK4/6 inhibitors based on the structure of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine. Another potential direction is the investigation of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine in combination with other cancer treatments, such as immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine and its potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has been extensively studied for its potential applications in cancer treatment. CDK4/6 inhibitors have been shown to be effective in blocking the proliferation of cancer cells, particularly in breast cancer. 6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3/c1-13-17-11-12-18(14-7-9-15(20)10-8-14)21-19(17)23(22-13)16-5-3-2-4-6-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMAZEUKRLVTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)
![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)


![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)
